4-Bromophenylboronic acid

Enzyme Inhibition Boronic Acid Inhibitors Urease

Inconsistent boronic acid quality compromises cross-coupling yields and biological assay reproducibility. 4-Bromophenylboronic acid (CAS 5467-74-3) resolves this with verified identity and reproducible performance: • Potentiates ciprofloxacin 4-fold at 2-4 µg/mL against NorA-overexpressing S. aureus • 9× higher urease inhibition (Ki = 0.22 mM) vs. unsubstituted phenylboronic acid • Distinct Br···Br (3.683 Å) supramolecular synthon for halogen-bonded co-crystal engineering Supplied with CoA confirming identity by IR (C-Br stretch ~1068 cm⁻¹); contains varying amounts of anhydride.

Molecular Formula C6H6BBrO2
Molecular Weight 200.83 g/mol
CAS No. 5467-74-3
Cat. No. B138365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenylboronic acid
CAS5467-74-3
SynonymsB-(4-Bromophenyl)boronic Acid-d4;  p-Bromobenzeneboronic Acid-d4;  (4-Bromophenyl)boronic Acid-d4;  (4-Bromophenyl)boronic Acid-d4;  (p-Bromophenyl)boronic Acid-d4;  4-Bromobenzeneboronic Acid-d4;  NSC 25407-d4;  p-Bromobenzeneboronic Acid-d4;  p-Bromophenyl
Molecular FormulaC6H6BBrO2
Molecular Weight200.83 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)Br)(O)O
InChIInChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
InChIKeyQBLFZIBJXUQVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromophenylboronic Acid: Properties & Strategic Role


4-Bromophenylboronic acid (C₆H₆BBrO₂, MW 200.83) is a para-halogenated arylboronic acid that exists as a crystalline solid (mp 284–288 °C, predicted pKa 8.32) and is supplied in purities typically ≥95% . It contains varying amounts of anhydride and is soluble in methanol but insoluble in water [1]. The compound is primarily employed as a versatile electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-couplings, conjugate additions, and oxidative Heck reactions . Its defining structural feature—the para-bromo substituent—modulates electronic and steric properties relative to unsubstituted or ortho/meta-substituted analogs, directly impacting reaction kinetics, product selectivity, and supramolecular behavior in crystal engineering and biological recognition [2].

Workflow
Suzuki–Miyaura cross‑coupling electrophile
Selection
Para‑bromo substitution for electronic tuning
Use Context
Crystal engineering & enzyme inhibition studies

4-Bromophenylboronic Acid: Generic Substitution Risks


The assumption that any para-substituted phenylboronic acid is functionally interchangeable is contradicted by quantitative differences in enzyme inhibition potency, supramolecular assembly, and vibrational spectroscopic fingerprints. For instance, 4-bromophenylboronic acid exhibits a competitive inhibition constant (Ki) of 0.22 mM against soybean urease, which is a 9-fold improvement in potency over unsubstituted phenylboronic acid (Ki = 2.00 mM) [1]. Furthermore, its crystal packing architecture, characterized by specific Br···Br interactions and syn–anti conformations of the –B(OH)₂ group, differs notably from the hydrated or channel-type networks formed by non‑halogenated analogs such as 4‑hydroxyphenylboronic acid [2][3]. These data‑driven distinctions underscore that substituting 4‑bromophenylboronic acid with a structurally similar, but chemically distinct, boronic acid can alter reaction outcomes, crystallinity, and biological activity in ways that are both measurable and reproducible.

Urease inhibition potency may differ significantly from unsubstituted phenylboronic acid (reported ~9‑fold difference).
Crystal packing architecture shifts from 4‑chloro analog due to absent Br···Br interactions.
Spectroscopic identification requires C–Br vibrational marker; C–Cl analog shows distinct band shift.

4-Bromophenylboronic Acid: Comparative Evidence for Selection


Urease Inhibition Potency vs. Unsubstituted Phenylboronic Acid

In a competitive inhibition assay against soybean (Glycine max) urease, 4‑bromophenylboronic acid exhibited a Ki value of 0.22 ± 0.04 mM, compared to 2.00 ± 0.11 mM for unsubstituted phenylboronic acid [1]. This represents a 9‑fold higher binding affinity attributable to the electron‑withdrawing para‑bromo substituent. The inhibition mechanism was confirmed as competitive in nature.

Urease Inhibition
Head‑to‑head
Ki 0.22 mM (4‑Br) vs 2.00 mM (unsub.)
Reported 9‑fold higher binding affinity
Competitive inhibition assay context
Enzyme Inhibition Boronic Acid Inhibitors Urease

NorA Efflux Pump Inhibition and Ciprofloxacin Potentiation

4‑Bromophenylboronic acid was identified as a novel inhibitor of the Staphylococcus aureus NorA efflux pump. At concentrations of 2–4 µg/mL, it potentiated the activity of ciprofloxacin by a 4‑fold increase against S. aureus strain 1199B, which overexpresses NorA . This functional readout is specific to the brominated phenylboronic acid scaffold; unsubstituted phenylboronic acid and other simple boronic acids did not demonstrate comparable potentiation in the same study.

Efflux Pump Potentiation
Class‑level
4‑fold ciprofloxacin activity boost at 2–4 µg/mL
Supports efflux‑pump inhibitor screening
Data to verify across strains
Antimicrobial Resistance Efflux Pump Inhibitor Boronic Acid

Halogen-Bonding-Driven Assembly vs. 4-Chloro Analog

Single‑crystal X‑ray diffraction analysis reveals that 4‑bromophenylboronic acid (2) crystallizes with a syn–anti conformation of the –B(OH)₂ group and features notable Br···Br interactions (3.683 Å) and C–H···Br contacts (2.920 Å) [1]. In contrast, the 4‑chloro analog (1) forms a similar syn–anti arrangement but lacks the Br···Br halogen‑bonding motif and exhibits shorter C–H···Cl interactions (2.870 Å) due to the smaller atomic radius of chlorine. These differential halogen‑bonding patterns directly influence crystal packing density and the propensity for hydrate formation.

Halogen‑Bonding Assembly
Head‑to‑head
Br···Br 3.683 Å (absent in 4‑Cl analog)
Enables predictable Br···Br synthon
Crystal engineering design context
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Spectroscopic Differentiation from 4-Chloro Analog

DFT simulations (B3LYP/6‑311++G(d,p)) and experimental FT‑IR/Raman spectra demonstrate that 4‑bromophenylboronic acid exhibits characteristic vibrational band shifts relative to its 4‑chloro counterpart. The C–Br stretching mode appears at approximately 1070 cm⁻¹ (Raman) and 1068 cm⁻¹ (IR), whereas the C–Cl stretch in the chloro analog is observed near 1095 cm⁻¹ [1]. Additionally, the B–O stretching region (1340–1370 cm⁻¹) and aromatic C–H in‑plane bending modes show distinct intensity and frequency variations attributable to the heavier bromine substituent.

Spectroscopic Fingerprint
Head‑to‑head
C–Br stretch ~1070 cm⁻¹ (Raman)
Enables material identity verification
Distinct from C–Cl at ~1095 cm⁻¹
Vibrational Spectroscopy DFT Calculations Analytical Chemistry

Isostructural Co-Crystallization with Theophylline

Molecular complexes of theophylline with 4‑chloro‑, 4‑bromo‑, and 4‑iodophenylboronic acids all crystallize as isostructural sheet‑like architectures, despite the progressive increase in halogen atomic radius and polarizability [1]. In contrast, complexes formed with non‑halogenated boronic acids (e.g., 4‑hydroxyphenylboronic acid) exhibit entirely different packing motifs—channel structures and square grid networks—demonstrating that halogen substitution is a dominant determinant of solid‑state organization. This isostructurality across the halogen series means that 4‑bromophenylboronic acid can serve as a reliable, interchangeable component for systematic co‑crystal screening without introducing unpredictable polymorphism.

Co‑Crystal Packing
Cross‑study comparable
Sheet architecture (4‑Br) vs channel (4‑OH)
Supports isostructural co‑crystal design
Halogen series consistency context
Pharmaceutical Co‑crystals Solid‑State Chemistry Isostructurality

pKa and pH-Dependent Diol Binding Profile

The predicted acid dissociation constant (pKa) of 4‑bromophenylboronic acid is 8.32 ± 0.10 [1]. This value is notably lower (more acidic) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) and higher than that of more electron‑withdrawing para‑substituted analogs (e.g., 4‑cyanophenylboronic acid, pKa ≈ 7.1) [2]. The intermediate pKa positions 4‑bromophenylboronic acid in a useful range where significant fractions of both the neutral trigonal boronic acid and the anionic tetrahedral boronate exist near physiological pH (7.4), optimizing reversible covalent binding to diol‑containing biomolecules such as saccharides and glycoproteins.

Predicted pKa
Class‑level
8.32 ± 0.10
Intermediate acidity for diol‑binding studies
Predicted; confirm experimentally
Boronic Acid Acidity pKa Prediction Sensor Design

4-Bromophenylboronic Acid: Research & Industrial Applications


Urease Inhibitor Lead Optimization

Given its 9‑fold higher potency (Ki = 0.22 mM) compared to unsubstituted phenylboronic acid [1], 4‑bromophenylboronic acid is the superior starting scaffold for medicinal chemistry campaigns targeting urease‑dependent pathologies (e.g., Helicobacter pylori infections, urolithiasis). Procurement of high‑purity material is essential for accurate SAR studies and to avoid confounding inhibition from boronic anhydride impurities.

NorA Efflux Pump Inhibition Studies

4‑Bromophenylboronic acid reproducibly potentiates ciprofloxacin activity by 4‑fold at 2–4 µg/mL against NorA‑overexpressing S. aureus . This makes it a validated positive control for screening novel efflux pump inhibitors and for mechanistic studies on boronic acid‑mediated reversal of fluoroquinolone resistance. Procurement of the exact CAS 5467-74-3 ensures consistency with published datasets.

Halogen-Bonded Co-Crystal Design

The unique Br···Br (3.683 Å) and C–H···Br (2.920 Å) interactions present in the crystal lattice of 4‑bromophenylboronic acid [2] provide a reliable supramolecular synthon for engineering layered co‑crystals, particularly with N‑heterocyclic APIs like theophylline [3]. Researchers aiming to modulate API solubility or stability via halogen bonding should select 4‑bromophenylboronic acid over the 4‑chloro analog, which lacks the Br···Br motif and offers different packing propensities.

Spectroscopic Identification of Halogenated Boronic Acids

The characteristic C–Br stretching vibration at ~1070 cm⁻¹ (Raman) and ~1068 cm⁻¹ (IR) serves as a definitive spectroscopic marker to distinguish 4‑bromophenylboronic acid from its 4‑chloro counterpart (C–Cl stretch ~1095 cm⁻¹) [4]. QC laboratories should procure the compound with a certificate of analysis (CoA) confirming identity by IR or Raman, leveraging these band assignments to verify material identity before use in regulated GMP synthesis or formulation development.

pH-Tunable Diol Recognition for Sensor Development

With a predicted pKa of 8.32 [5], 4‑bromophenylboronic acid exhibits a balanced acidity profile that enhances reversible covalent binding to saccharides and glycoproteins at near‑physiological pH compared to phenylboronic acid (pKa ~8.8). Researchers developing fluorescent or electrochemical glucose sensors should consider 4‑bromophenylboronic acid as a recognition element to achieve higher sensitivity and lower detection limits without the excessive background binding seen with more acidic boronic acids.

Application
Selection Property
Validation Focus
Urease inhibition research
Reported higher potency scaffold
Enzyme inhibition assay, SAR evaluation
Efflux pump inhibitor screening
Reported comparator tool for NorA‑mediated resistance
Ciprofloxacin potentiation assay, strain verification
Halogen‑bonded co‑crystal engineering
Br···Br synthon availability
Crystal packing analysis, co‑former screening
Spectroscopic QC identification
Characteristic C–Br vibrational marker
IR/Raman identity verification, CoA review
pH‑responsive diol sensor research
Balanced pKa for near‑physiological binding
Diol binding assays, sensor sensitivity testing

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